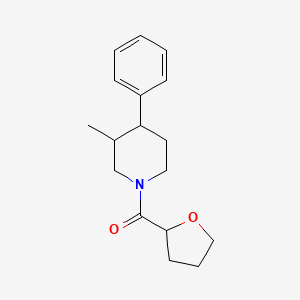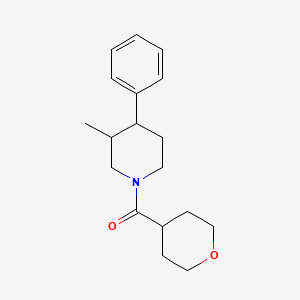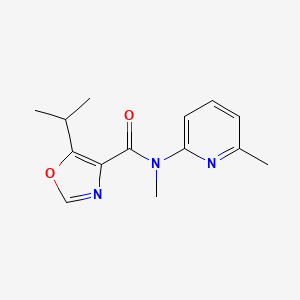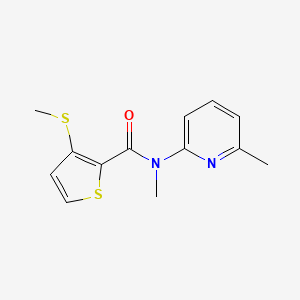![molecular formula C17H21N3O2 B7592400 Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZD is a chemical compound that belongs to the class of oxadiazoles. It has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. The compound has shown promising results in preclinical studies, and its potential applications are being explored in ongoing research.
Mechanism of Action
The mechanism of action of AZD is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, AZD may increase the levels of neurotransmitters, which can improve cognitive function and memory.
Biochemical and physiological effects:
AZD has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of AZD is that it is relatively easy to synthesize and purify, which makes it suitable for use in lab experiments. However, one of the limitations of AZD is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.
Future Directions
There are several future directions for research on AZD. One area of research is to further explore the compound's potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative disorders. Another area of research is to investigate the compound's potential applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes. Additionally, further research is needed to fully understand the compound's mechanism of action and to design experiments that can accurately measure its effects.
Synthesis Methods
The synthesis of AZD involves the reaction of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-chloro-N-(azocan-1-yl)benzamide in the presence of triethylamine. The reaction yields a white solid, which is then purified by recrystallization. The purity of the compound is confirmed by NMR and mass spectrometry.
Scientific Research Applications
AZD has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, AZD has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In materials science, AZD has been studied for its potential applications in the development of organic semiconductors and light-emitting diodes. In agriculture, AZD has been explored for its potential use as a pesticide.
properties
IUPAC Name |
azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-18-16(22-19-13)14-9-5-6-10-15(14)17(21)20-11-7-3-2-4-8-12-20/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMWOYXVBNEURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2C(=O)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,2-dimethylpropanoyl)thiophen-2-yl]acetamide](/img/structure/B7592325.png)
![N-methyl-N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592327.png)





![5-bromo-2-methyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B7592363.png)


![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-3-(1-methylpyrazol-4-yl)propan-1-one](/img/structure/B7592390.png)
![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![2-[(2-Methylimidazo[1,2-a]pyridin-3-yl)methyl]isoindole-1,3-dione](/img/structure/B7592421.png)
